![molecular formula C13H11NO5 B569648 Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- CAS No. 876903-48-9](/img/structure/B569648.png)
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-
Overview
Description
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-: is a complex organic compound that features a benzoic acid core substituted with a formyl group, a hydroxymethyl group, and a pyrrole ring
Mechanism of Action
Target of Action
It is known that similar compounds have shown bioactivity, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Mode of Action
It is suggested that the 5-hydroxymethyl moiety plays a significant role in its bioactivity, as larger substitutions at this position correspond with decreased activity .
Biochemical Pathways
Similar compounds are known to arise from the non-enzymatic maillard reactions of amines and sugars .
Result of Action
Similar compounds have shown interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction of a benzoic acid derivative with a formylated pyrrole can be catalyzed by acidic or basic conditions, depending on the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in a dicarboxylic acid derivative.
Reduction: Reduction of the formyl group to a hydroxymethyl group results in a dihydroxymethyl derivative.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Benzoic acid derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds like benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- exhibit significant activity against various pathogens. For instance, studies have shown that pyrrole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Properties
Recent studies have focused on the anti-inflammatory effects of this compound, particularly its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that certain derivatives exhibited selective inhibition of COX enzymes, which are crucial targets in treating inflammatory diseases . The structure-activity relationship analysis revealed that modifications to the benzoic acid core could enhance anti-inflammatory efficacy.
3. Antioxidant Activity
Research has also highlighted the antioxidant potential of benzoic acid derivatives. The ability to scavenge free radicals suggests that these compounds could play a role in preventing oxidative stress-related diseases .
Synthesis and Case Studies
Synthesis Pathways
The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-, often involves multi-step organic reactions starting from simple precursors. The incorporation of the pyrrole moiety is critical for enhancing biological activity. One notable synthesis route includes the reaction of 2-hydroxybenzoic acid with pyrrole derivatives under specific conditions to yield the target compound .
Case Study: Inhibition of COX Enzymes
In a recent study published in ACS Omega, researchers designed and synthesized a series of pyrrole derivatives, including benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. These compounds were evaluated for their ability to inhibit COX enzymes using molecular docking studies. The results indicated that certain derivatives showed promising inhibitory activity against COX-2 while maintaining lower activity against COX-1, suggesting a potential for developing selective anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-formyl-: Similar structure but lacks the pyrrole ring and hydroxymethyl group.
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid: Contains a similar pyrrole ring but with different substituents.
Uniqueness
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- is unique due to the presence of both a formyl group and a hydroxymethyl group on the pyrrole ring, which can influence its reactivity and biological activity. This combination of functional groups provides versatility in chemical synthesis and potential for diverse applications .
Biological Activity
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- (CAS No. 876903-48-9) is a compound that has gained attention due to its potential biological activities. This compound is a derivative of benzoic acid and incorporates a pyrrole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those with pyrrole structures, exhibit significant antimicrobial properties. A study demonstrated that certain benzoic acid derivatives possess antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infections .
Antioxidant Properties
Benzoic acid derivatives have shown promising antioxidant activity. The presence of hydroxymethyl and other functional groups enhances their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Some synthesized derivatives demonstrated strong inhibition of DHFR, an enzyme crucial for DNA synthesis and repair .
- Cyclooxygenase (COX) Inhibition : Studies have indicated that related compounds can act as inhibitors of COX enzymes, which are important targets in the treatment of inflammation and pain .
The biological activity of benzoic acid derivatives is often linked to their ability to interact with cellular targets:
- Protein Degradation Pathways : Research has shown that certain derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis .
- Molecular Docking Studies : Computational studies have suggested that these compounds can bind effectively to active sites of target enzymes, indicating potential for drug development .
Case Studies
- Antibacterial Evaluation : In a study assessing the antibacterial properties of synthesized pyrrole derivatives, compounds similar to benzoic acid derivatives exhibited significant activity against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial potency .
- Antioxidant Activity Assessment : A comparative study highlighted the antioxidant capabilities of benzoic acid derivatives, showing that modifications could lead to improved efficacy in scavenging free radicals compared to standard antioxidants .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRLABGWNUXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40826286 | |
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876903-48-9 | |
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.